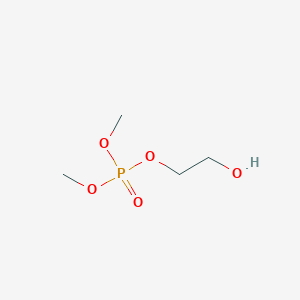

2-Hydroxyethyl dimethyl phosphate

Description

Properties

CAS No. |

61733-66-2 |

|---|---|

Molecular Formula |

C4H11O5P |

Molecular Weight |

170.10 g/mol |

IUPAC Name |

2-hydroxyethyl dimethyl phosphate |

InChI |

InChI=1S/C4H11O5P/c1-7-10(6,8-2)9-4-3-5/h5H,3-4H2,1-2H3 |

InChI Key |

OPNGLLVUIOOVHK-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(OC)OCCO |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Direct Synthesis Routes for 2-Hydroxyethyl Dimethyl Phosphate (B84403)

The direct synthesis of 2-Hydroxyethyl dimethyl phosphate can be approached through several key chemical transformations, including esterification, phosphorylation, and catalyzed reactions designed to enhance efficiency and product selectivity.

Esterification Reactions and Optimizations

Esterification represents a fundamental approach to the synthesis of this compound. This typically involves the reaction of a phosphoric acid derivative with ethylene (B1197577) glycol. A notable example is the reaction of phosphoric acid with ethylene glycol. While this method can yield a mixture of mono-, di-, and triesters, reaction conditions can be optimized to favor the formation of the desired monoester, this compound.

One patented process describes the production of ethylene glycol phosphate esters by reacting ethylene glycol with phosphoric acid. google.com The reaction, when carried out by heating an equimolecular mixture under vacuum, required approximately 10 hours to complete. google.com The resulting product was a mixture containing the monoester, diester, and triester. google.com To accelerate the esterification process, the reaction can be conducted at atmospheric pressure and temperatures exceeding 150°C with the aid of an esterification promoter, such as a metal oxide or hydroxide. google.com The use of excess ethylene glycol can also facilitate more efficient conversion. google.com

| Reactant 1 | Reactant 2 | Promoter | Temperature | Pressure | Product Distribution (Example) |

| Ethylene Glycol | Phosphoric Acid | Metal Oxide/Hydroxide | >150°C | Atmospheric | Mixture of mono-, di-, and triesters |

| Ethylene Glycol | Phosphoric Acid | None | 140-145°C | 15-18 mm Hg | 44% Monoester, 43-57% Diester, 3.5% Triester |

Another relevant method is the transesterification of a trialkyl phosphate, such as trimethyl phosphate, with ethylene glycol. This equilibrium-driven reaction can be influenced by the stoichiometry of the reactants and the removal of the more volatile alcohol byproduct. While specific studies on the direct transesterification of trimethyl phosphate with ethylene glycol to produce this compound are not extensively detailed in the provided search results, the principles of transesterification are well-established in polyester (B1180765) production, for instance, in the reaction of dimethyl terephthalate (B1205515) with ethylene glycol. nih.gov

Phosphorylation Techniques Employing Hydroxyethyl (B10761427) Precursors

Phosphorylation of a hydroxyethyl precursor, such as ethylene glycol or a derivative, offers a more direct route to this compound. This can be achieved using a suitable phosphorylating agent.

A common method involves the reaction of a dialkyl hydrogen phosphate with a source of the hydroxyethyl group. For instance, the synthesis of the analogous diethyl hydroxyethyl phosphate has been achieved by reacting diethyl hydrogen phosphate with ethylene. prepchem.com This suggests a similar approach could be employed for the dimethyl derivative.

Another powerful phosphorylation technique is the use of a phosphoryl chloride. The reaction of dimethyl phosphoryl chloride with ethylene glycol in the presence of a base to scavenge the liberated HCl would be a direct method for synthesizing this compound. While specific literature on this exact reaction is sparse, the phosphorylation of hydroxyl groups with phosphoryl chloride is a general and widely used method in organic synthesis. documentsdelivered.com

The ring-opening of an epoxide, such as ethylene oxide, by a phosphate nucleophile is another viable synthetic strategy. The reaction of dimethyl phosphate with ethylene oxide would lead directly to the formation of this compound. This type of reaction is analogous to the ring-opening of epoxides by other nucleophiles, which is a common method for introducing a hydroxyethyl group. libretexts.org

Novel Catalyst Systems for Enhanced Yields and Selectivity

The development of novel catalyst systems is crucial for improving the efficiency and selectivity of the synthesis of this compound. In the context of related transesterification reactions, various catalysts have been shown to be effective. For the transesterification of dimethyl terephthalate with ethylene glycol, catalysts such as zinc, manganese, and magnesium acetates are commonly used. nih.gov More advanced solid base catalysts, like modified hydrotalcites, have also been investigated to provide a more environmentally friendly and reusable catalytic system. nih.gov For example, a zinc-modified hydrotalcite has demonstrated high activity and selectivity in this type of transesterification. nih.gov

For ring-opening polymerizations of ethylene oxide, which share mechanistic similarities with the ring-opening reaction to form the target molecule, strong phosphazene bases have been used as promoters. researchgate.net These catalysts can facilitate the reaction under mild conditions. While not directly applied to the synthesis of this compound in the reviewed literature, these catalyst systems represent a promising area for future research to enhance synthetic yields and selectivity.

Functionalization and Derivatization of this compound

The presence of both a hydroxyl group and a phosphate moiety makes this compound a versatile platform for further chemical modification.

Reactions at the Hydroxyl Group

The primary hydroxyl group in this compound is amenable to a variety of chemical transformations common to alcohols. These reactions allow for the introduction of new functional groups and the extension of the molecular structure.

Acylation: The hydroxyl group can be readily acylated to form esters. This can be achieved using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For example, reaction with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding ester derivative. The Mitsunobu reaction, which utilizes a phosphine (B1218219) and an azodicarboxylate, provides a mild method for the esterification of alcohols with carboxylic acids. mdpi.com

Alkylation: Alkylation of the hydroxyl group to form ethers can be accomplished using alkyl halides under basic conditions (Williamson ether synthesis) or other alkylating agents.

Derivatization for Analysis: The hydroxyl group can be derivatized to enhance its properties for analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). psu.edu Common derivatization reactions include silylation, where a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC analysis.

Modifications of the Phosphate Moiety

The dimethyl phosphate group also offers opportunities for derivatization, although these reactions are often more complex than those involving the hydroxyl group.

Transesterification: The methyl groups on the phosphate can be exchanged with other alkyl groups through transesterification. This reaction is typically catalyzed by acid or base and is driven to completion by removing the more volatile alcohol.

Hydrolysis: Under acidic or basic conditions, the phosphate esters can be hydrolyzed. Partial hydrolysis would lead to the formation of 2-hydroxyethyl methyl phosphate and subsequently to 2-hydroxyethyl phosphate.

Phosphonate-Phosphate Rearrangement: In certain structurally related α-hydroxyphosphonates, a rearrangement to a phosphate ester can occur, particularly in the presence of a strong base. mdpi.com While this compound is already a phosphate, understanding such rearrangements is crucial in the broader context of organophosphorus chemistry.

Formation of Polymeric Structures Incorporating this compound Subunits

The integration of this compound into a polymer backbone can be achieved through several synthetic routes. The choice of method largely depends on the desired polymer architecture—linear, branched, or cross-linked—and the other monomers involved in the polymerization process. The presence of the hydroxyl group is key to these synthetic strategies, allowing this compound to act as a reactive monomer.

One of the primary methods for incorporating this subunit is through polycondensation reactions . In this approach, the hydroxyl group of this compound can react with monomers containing complementary functional groups, such as carboxylic acids, acid chlorides, or isocyanates, to form ester or urethane (B1682113) linkages, respectively. For instance, condensation with a dicarboxylic acid would lead to the formation of a polyester containing pendant dimethyl phosphate groups. The stoichiometry of the reactants and the functionality of the co-monomers are critical in determining the molecular weight and the degree of cross-linking of the resulting polymer.

Another viable approach is the modification of the this compound monomer to introduce a polymerizable group, followed by copolymerization . A common strategy is the esterification of the hydroxyl group with a molecule like acryloyl chloride or methacryloyl chloride. This would yield a vinyl monomer that can readily participate in free-radical polymerization with other acrylic or styrenic monomers. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could be employed to synthesize well-defined block copolymers with tailored properties. These methods offer precise control over molecular weight and polydispersity. For example, the RAFT polymerization of monomers like dimethyl(methacryloyloxy)methyl phosphonate (B1237965) has been successfully demonstrated to produce polymers with controlled molecular weights. rsc.org

The resulting polymers, which feature covalently bonded phosphorus moieties, are of significant interest, particularly as reactive flame retardants . Unlike additive flame retardants, which are physically blended into the polymer, reactive flame retardants become an integral part of the polymer chain. youtube.com This covalent bonding prevents leaching of the flame-retardant component over time, leading to more durable and environmentally stable materials. The phosphorus in the this compound subunit can act in both the condensed and gas phases during combustion to suppress fire.

The properties of the final polymeric material are highly dependent on the concentration of the this compound subunits and the nature of the comonomers. Research on analogous phosphorus-containing polymers has shown that the incorporation of phosphate groups can significantly improve the flame retardancy of materials like polyesters and polyurethanes. For example, the Limiting Oxygen Index (LOI), a measure of the minimum oxygen concentration required to support flaming combustion, generally increases with higher phosphorus content. Similarly, performance in UL-94 vertical burn tests, a standard for assessing the flammability of plastic materials, can be substantially improved.

To illustrate the potential impact of incorporating phosphorus-containing monomers on the flame retardancy of a polymer, the following table presents hypothetical data based on typical findings for similar organophosphorus flame retardants in a polyester matrix.

| Parameter | Base Polyester | Polyester with 5% 2-HEDMP (Hypothetical) | Polyester with 10% 2-HEDMP (Hypothetical) |

| Phosphorus Content (%) | 0 | ~0.8 | ~1.6 |

| Limiting Oxygen Index (LOI) | 21 | 26 | 30 |

| UL-94 Rating | V-2 | V-0 | V-0 |

| Peak Heat Release Rate (kW/m²) | 550 | 400 | 320 |

This table is illustrative and based on general trends observed for phosphorus-based flame retardants.

Furthermore, the hydrophilic nature of the phosphate group and the hydroxyl group (if unreacted in a copolymer) can influence the surface properties of the resulting polymer, potentially enhancing adhesion and biocompatibility. This has been observed in polymers containing similar functional groups, such as poly(2-hydroxyethyl methacrylate) (PHEMA), which is known for its use in biomedical applications due to its hydrophilicity and biocompatibility. nih.govmdpi.com

Detailed research findings on polymers specifically incorporating this compound are limited in publicly accessible literature, necessitating a degree of extrapolation from closely related chemical systems. However, the fundamental principles of polymer chemistry strongly support the feasibility of the synthetic routes described. The characterization of such polymers would typically involve techniques like Nuclear Magnetic Resonance (NMR) to confirm the incorporation of the monomer, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess thermal stability and transitions.

The derivatization of the hydroxyl group is a key strategy in the formation of these polymeric structures. The following table summarizes potential derivatization reactions of this compound to yield polymerizable monomers.

| Reactant | Resulting Monomer Type | Polymerization Method |

| Methacryloyl chloride | Methacrylate (B99206) | Free-Radical Polymerization |

| Acryloyl chloride | Acrylate (B77674) | Free-Radical Polymerization |

| Toluene diisocyanate | Diol for Polyurethane | Polycondensation |

| Adipoyl chloride | Diol for Polyester | Polycondensation |

Hydrolysis Kinetics and Mechanisms of Phosphate Ester Linkages

The hydrolysis of phosphate esters like this compound is a fundamental reaction that has been studied extensively. The stability of the phosphate ester linkage is significantly influenced by the reaction conditions and the molecular structure.

pH-Dependent Hydrolysis Studies

The rate of hydrolysis of organophosphate esters is highly dependent on the pH of the aqueous solution. Generally, the hydrolysis of ester bonds can occur in both acidic and basic conditions. researchgate.net Studies on various organophosphate (OP) triesters show that their stability can vary significantly with pH.

For instance, in a study examining 16 different OP triesters, 10 were found to be stable at pH levels of 7 and 9, with no significant degradation observed. nih.gov However, as the pH increased, the rate of hydrolysis accelerated. At a highly basic pH of 13, 14 of the 16 OP triesters showed significant degradation. nih.gov The stability of these compounds is influenced by the nature of the ester group, with aryl esters being the least stable in basic conditions, followed by chlorinated alkyl esters, and then alkyl esters, which are the most stable. nih.gov The hydrolysis of phosphate monoesters is also pH-dependent, with the reaction rate varying based on the protonation state of the phosphate. acs.org While many phosphate esters are relatively stable at neutral pH, the presence of acids and bases can catalyze their breakdown. libretexts.org

Interactive Table: pH-Dependent Hydrolysis of Selected Organophosphate Triesters

| Compound Group | Stability at pH 7 & 9 | Stability at pH 11 | Stability at pH 13 | Example Half-Life at pH 13 |

| Alkyl Esters | High | Moderate | Low to Moderate | Tripropyl phosphate: 47 days |

| Chlorinated Alkyl Esters | High | Low | Low | Tris(2-chloroethyl) phosphate: Not specified |

| Aryl Esters | High | Low | Very Low | Triphenyl phosphate: 0.0053 days |

Data sourced from a study on 16 OP triesters over 35 days at 20°C. nih.gov

Nucleophilic Attack Pathways (P-path vs. C-path)

The hydrolysis of phosphate esters proceeds through nucleophilic substitution, which can occur via two primary pathways. thieme-connect.de

Type 1 (P-path): This pathway involves a nucleophilic attack on the central phosphorus atom, leading to the cleavage of the phosphorus-oxygen (P-O) bond. thieme-connect.de This is the most common pathway for the hydrolysis of many phosphate esters. It typically proceeds through a trigonal bipyramidal intermediate or transition state. thieme-connect.de The reaction can be further classified as either an addition-elimination mechanism, which involves a stable intermediate, or a direct substitution (S_N2-like) mechanism with a transient transition state. thieme-connect.de

Type 2 (C-path): This pathway involves a nucleophilic attack on the α-carbon of the ester's alkyl or aryl group, resulting in the cleavage of the carbon-oxygen (C-O) bond. thieme-connect.deresearchgate.net In this scenario, the phosphate group acts as the leaving group. This pathway is particularly relevant for deprotection reactions of phosphate triesters using weak nucleophiles like iodide or thiolate, especially for methyl and benzyl (B1604629) phosphate esters. thieme-connect.de

The prevailing mechanism depends on several factors, including the structure of the phosphate ester, the nature of the nucleophile, and the specific reaction conditions such as pH and solvent. thieme-connect.de In some cases, both pathways may operate at the same time. thieme-connect.de

Influence of Substituents on Hydrolysis Rates

Substituents on the phosphate ester can have a significant impact on the rate of hydrolysis. nih.govrsc.org Both electronic and steric effects play a crucial role.

Electronic Effects: Electron-withdrawing groups attached to the leaving group generally increase the rate of hydrolysis. nih.gov For example, in the acid-catalyzed hydrolysis of α-hydroxy-benzylphosphonates, substituents on the phenyl ring that pull electron density away from the reaction center facilitate the reaction. nih.gov Conversely, electron-releasing groups tend to slow down the hydrolysis rate. nih.gov

Steric Effects: Increased steric hindrance around the phosphorus center or the alkyl group can decrease the reaction rate. nih.gov In the hydrolysis of certain alkylphosphonates, replacing a smaller methyl group with a bulkier tert-butyl group resulted in a 100-fold decrease in the reaction rate. nih.gov

Interactive Table: Effect of Substituents on Hydrolysis of Phosphonates

| Substituent Type | Position | Effect on Hydrolysis Rate |

| Electron-withdrawing | Phenyl ring of benzylphosphonate | Increase |

| Electron-releasing | Phenyl ring of benzylphosphonate | Decrease |

| Bulky Alkyl Group (e.g., tert-butyl) | Neighboring the ester function | Decrease |

Data generalized from studies on phosphonate hydrolysis. nih.gov

Transesterification Reactions and Equilibria

Transesterification is a key reaction for phosphate esters, involving the exchange of an alkoxy group for another. This process is particularly important in industrial synthesis. A prominent example is the transesterification of dimethyl terephthalate (DMT) with ethylene glycol, which produces bis(2-hydroxyethyl)terephthalate (BHET), a monomer for polyethylene (B3416737) terephthalate (PET). nih.gov While this reaction does not directly involve this compound, it illustrates the fundamental principles of transesterification catalyzed by various metal compounds, such as zinc and titanium oxides. nih.govuos.ac.kr

The reaction is an equilibrium process where an alcohol displaces another from an ester. In biological systems, enzymes like alkaline phosphatase can catalyze such transphosphorylation reactions. libretexts.org The kinetics of these reactions, for example in the melt transesterification of DMT with BHET, are crucial for controlling polymer synthesis. acs.org

Polymerization Behavior of Related Hydroxyethyl Phosphate Monomers

Monomers containing hydroxyethyl phosphate groups, such as 2-hydroxyethyl methacrylate phosphate (HEMA-Phosphate) and ethylene glycol methacrylate phosphate (MOEP), are used to synthesize functional polymers. acs.orgkowachemical.com These phosphorus-containing polymers exhibit properties like enhanced adhesion and corrosion resistance. kowachemical.comrsc.org The polymerization can be achieved through various methods, including controlled radical polymerization techniques like RAFT (reversible addition–fragmentation chain transfer). acs.orgnih.gov

Radical Polymerization Mechanisms

Radical polymerization is a common method for polymerizing vinyl monomers like 2-hydroxyethyl methacrylate (HEMA), a structural analog of phosphate-containing monomers. rsc.org The process is initiated by free radicals generated from an initiator, often through thermal or photochemical means. nih.gov

The mechanism involves three main steps:

Initiation: A radical initiator (e.g., AIBN or a riboflavin/triethanolamine system) generates free radicals. rsc.orgnih.gov These radicals then add to the double bond of a monomer molecule, creating a monomer radical.

Propagation: The newly formed monomer radical attacks another monomer molecule, adding to its double bond and extending the polymer chain. This process repeats, rapidly increasing the molecular weight of the polymer.

Termination: The growth of polymer chains is halted through reactions like combination (where two growing chains join) or disproportionation (where a hydrogen atom is transferred from one chain to another).

The kinetics of HEMA polymerization have been studied in detail, showing dependence on factors like monomer concentration, initiator concentration, and pH. nih.gov It has been noted that for some phosphonic acid-based monomers, the hydrolysis of ester groups can lead to increased reactivity and a higher polymerization rate, possibly due to enhanced hydrogen bonding and pre-organization of the monomer molecules. rsc.org

Reaction Mechanisms and Chemical Transformations

Copolymerization with Acrylic and Methacrylic Monomers

The incorporation of 2-hydroxyethyl dimethyl phosphate (B84403) into polymer chains is typically achieved through the copolymerization of its (meth)acrylate derivatives. The precursor, 2-hydroxyethyl dimethyl phosphate, is first esterified with acryloyl chloride or methacryloyl chloride to yield the polymerizable monomer. A common example is dimethyl [(2-methacryloyloxy)ethyl]phosphonate (DMMEP), synthesized by reacting dimethyl (2-hydroxyethyl)phosphonate with methacryloyl chloride. rsc.org These phosphorus-containing monomers can then undergo copolymerization with various acrylic and methacrylic monomers, primarily through free-radical polymerization techniques. This approach allows for the synthesis of copolymers with tailored properties, such as enhanced flame retardancy, improved adhesion, and biocompatibility. rsc.orgmarquette.edu

The copolymerization is typically initiated by thermal initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent. capes.gov.brspecificpolymers.com More advanced techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have also been employed to achieve better control over the polymer architecture, molecular weight, and dispersity. rsc.orgresearchgate.net The reactivity of these phosphorus-containing monomers in copolymerization is a critical factor, and reactivity ratios with various comonomers have been determined in several studies.

Detailed studies have been conducted on the copolymerization of phosphate and phosphonate-containing methacrylates with common acrylic and methacrylic monomers. These studies provide valuable insights into the reaction kinetics and the properties of the resulting copolymers.

For instance, the radical copolymerization of diethyl 2-(methacryloyloxy)ethyl phosphate (DMP) with methyl methacrylate (B99206) (MMA), methyl acrylate (B77674) (MA), ethyl acrylate (EA), and butyl acrylate (BA) has been investigated. The reactions were carried out in a benzene (B151609) solution at 60°C with AIBN as the initiator. The monomer reactivity ratios were determined using established methods, revealing the relative rates at which each monomer adds to the growing polymer chain. capes.gov.br

Another study focused on the synthesis of reactive flame-retardant oligomers through the radical chain transfer copolymerization of dimethoxy-phosphorylmethyl methacrylate (MAPC1) with glycidyl (B131873) methacrylate (MAGLY). The reactivity ratios for this system were determined to be rMAPC1 = 0.78 and rMAGLY = 1.28 at 80 °C. These values indicate that MAGLY is slightly more reactive towards the propagating radical than MAPC1. specificpolymers.com

The properties of the resulting copolymers are significantly influenced by the incorporation of the phosphorus-containing monomer. In copolymers of methyl methacrylate and bis[2-(methacryloyloxy)ethyl] phosphate, the presence of the phosphate monomer was found to enhance the thermal stability and char yield. marquette.edu Cone calorimetry tests on these copolymers demonstrated a significant reduction in the peak heat release rate, highlighting their potential as flame-retardant materials. marquette.edu

Furthermore, controlled radical polymerization techniques like RAFT have been successfully applied to monomers such as dimethyl(methacryloyloxy)methyl phosphonate (B1237965) (MAPC1). This method allows for the synthesis of well-defined polymers with molecular weights ranging from 8,000 to 24,000 g mol−1 and enables the creation of more complex polymer architectures like block copolymers. rsc.orgresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are employed to determine the fundamental electronic properties of 2-Hydroxyethyl dimethyl phosphate (B84403). northwestern.edu These calculations solve approximations of the Schrödinger equation to find the electron wavefunctions and energy levels of the molecule. northwestern.edunih.gov Key properties derived from these calculations include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The electronic structure dictates the molecule's reactivity. For instance, the MEP map highlights regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic or electrophilic attack. In organophosphates, the phosphorus atom is typically an electrophilic center, making it the primary target for nucleophilic attack during hydrolysis. pku.edu.cn The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity. Calculations for similar, simple organophosphates provide a basis for what to expect for 2-Hydroxyethyl dimethyl phosphate. pku.edu.cnresearchgate.net

Illustrative Data: Calculated Electronic Properties of a Model Alkyl Phosphate

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Mulliken Charge on Phosphorus (P) | +1.3 e | Indicates a significant positive partial charge, confirming its electrophilic nature and susceptibility to nucleophilic attack. |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing a detailed picture of intermolecular interactions. youtube.com In these simulations, the motions of atoms are calculated by solving Newton's equations of motion, using a force field to describe the potential energy of the system. youtube.comnih.gov

For this compound, MD simulations can model its interaction with surrounding water molecules (solvation), its behavior at interfaces, or its binding to a biological macromolecule like an enzyme. nih.govacs.org These simulations reveal crucial information about the stability of complexes, the role of hydrogen bonding, and the dynamics of the solvent shell around the molecule. nih.gov For example, simulations can quantify the number of hydrogen bonds between the phosphate's oxygen atoms or the terminal hydroxyl group and water, and calculate the binding free energy when it interacts with another molecule. nih.govacs.org

Illustrative Data: MD Simulation Analysis of Solvation Shell

| Parameter | Simulation Result (Illustrative) | Interpretation |

|---|---|---|

| Radial Distribution Function g(r) for P-Owater | First peak at 3.5 Å | Indicates the average distance of the first solvation shell of water molecules around the phosphorus atom. |

| Coordination Number (Water) | ~12 in the first shell | The average number of water molecules immediately surrounding the phosphate group. |

| Average H-Bonds (Phosphate-Water) | 4-5 | The average number of hydrogen bonds formed between the phosphate oxygens and surrounding water molecules. |

| Diffusion Coefficient | 0.4 x 10-5 cm2/s | Measures the mobility of the molecule within the solvent (water). |

Computational Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. diva-portal.org By mapping the potential energy surface (PES) of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes high-energy transition states (TS) and any intermediate species. nih.gov The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Energetics of Phosphate Cleavage Reactions

The hydrolysis of phosphate esters is a fundamentally important reaction in biology and environmental science. nih.govrsc.org Computational models, particularly hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, are used to study the energetics of P-O bond cleavage. These models can distinguish between different possible mechanisms, such as associative (where the nucleophile, e.g., H₂O or OH⁻, adds first to form a pentacovalent intermediate) or dissociative (where the leaving group departs first) pathways. rsc.orgacs.org

For this compound hydrolysis, calculations would involve locating the transition state structure for the nucleophilic attack on the phosphorus atom. The free energy of activation (ΔG‡) can then be calculated, providing a theoretical estimate of the reaction rate. acs.orgdtic.mil Studies on similar molecules like dimethyl phosphate and methyl phosphate show that the preferred mechanism can depend heavily on factors like pH and the nature of the leaving group. acs.orgacs.org

Proton Transfer Mechanisms in Catalytic Processes

In many enzymatic and some solution-phase reactions, the transfer of a proton is a key step. researchgate.net Computational simulations can model proton transfer events, which are often coupled to other processes like bond cleavage. For instance, in an enzyme active site, a basic amino acid residue might accept a proton from an attacking water molecule, enhancing its nucleophilicity. QM/MM simulations can map the energy landscape of this proton transfer, identifying the transition state and determining whether the transfer is concerted with or occurs stepwise relative to the main reaction. diva-portal.org This level of detail is critical for understanding the catalytic efficiency of enzymes that process organophosphates.

Structure-Reactivity Relationship Predictions

By combining electronic structure calculations and reaction modeling, computational chemistry can be used to predict how changes in molecular structure will affect reactivity. This is the basis of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. pku.edu.cnresearchgate.net

For a series of related organophosphates, descriptors calculated from quantum chemistry (such as atomic charges, HOMO/LUMO energies, or electrophilicity indices) can be correlated with experimentally measured reaction rates or toxicity. pku.edu.cnnih.gov For this compound, one could predict how substituting the methyl groups or modifying the hydroxyethyl (B10761427) chain would alter its rate of hydrolysis or its affinity for an enzyme active site. For instance, conceptual DFT has been successfully used to calculate reactivity descriptors that correlate with the toxicity of organophosphorus compounds that inhibit acetylcholinesterase. pku.edu.cn These predictive models are invaluable for designing new compounds with desired properties or for assessing the potential environmental impact and toxicity of existing ones. pku.edu.cnresearchgate.net

Advanced Analytical Characterization Techniques for 2 Hydroxyethyl Dimethyl Phosphate

The precise identification, structural confirmation, and quantification of 2-Hydroxyethyl dimethyl phosphate (B84403) rely on a suite of advanced analytical techniques. These methods leverage the molecule's unique physical and chemical properties to provide detailed structural information and measure its concentration in various matrices. Spectroscopic techniques are employed for structural elucidation, while chromatographic methods are used for separation and quantification.

Research Applications in Advanced Materials and Chemical Intermediates

Role as a Chemical Intermediate in Organic Synthesis

2-Hydroxyethyl dimethyl phosphate (B84403) functions as a valuable chemical intermediate, primarily due to its bifunctional nature. The hydroxyl (-OH) group allows for esterification or etherification reactions, while the phosphonate (B1237965) group can be involved in various carbon-phosphorus bond-forming reactions.

Key applications as an intermediate include:

Synthesis of Vinyl Phosphonates: The hydroxyl group can be chemically modified or eliminated to create unsaturated systems. This makes it a precursor in the synthesis of vinyl phosphonates, which are important monomers for creating functionalized polymers and are used in various organic reactions like Heck coupling and Michael additions. rsc.org

Precursor for Functionalized Phosphonates: It serves as a starting material for more complex molecules where the hydroxyethyl (B10761427) group is further elaborated. For instance, it is a known intermediate in the biosynthesis of several natural products containing the stable carbon-phosphorus (C-P) bond, highlighting its role in complex molecular pathways. nih.gov

Building Block for Horner-Wadsworth-Emmons Reagents: The phosphonate group is the core of Horner-Wadsworth-Emmons (HWE) reagents, which are widely used in organic chemistry to synthesize alkenes with high stereoselectivity. tcichemicals.com The hydroxyethyl group can be protected or modified, allowing the phosphonate to be incorporated into a larger molecule before being used in an HWE reaction.

Applications in Polymer Science and Engineering

The distinct chemical properties of 2-Hydroxyethyl dimethyl phosphate make it a significant component in the field of polymer science, particularly in enhancing material safety and performance.

Phosphorus-based compounds are recognized as effective halogen-free flame retardants. rsc.org this compound can be incorporated into polymer structures to impart significant fire resistance.

The hydroxyl group on this compound allows it to act as a reactive flame retardant. This means it can be chemically bonded into the polymer backbone during polymerization, which prevents it from leaching out over time—a common issue with additive (non-reactive) flame retardants. nih.govresearchgate.net

Polyurethane (PU): In the production of polyurethane foams and resins, this compound can be used as a reactive polyol. nih.gov Its hydroxyl group reacts with isocyanates to become a permanent part of the polyurethane network. google.com This integration ensures long-term flame retardancy and can also influence the mechanical properties of the final foam. Research shows that incorporating phosphorus-containing dihydroxy compounds into flexible polyurethane foam significantly improves its fire resistance, helping it achieve higher safety ratings like the UL-94 V-0. acs.org

Poly(lactide) (PLA): While direct studies on this compound in PLA are less common, the broader class of organophosphorus flame retardants is extensively researched for this biodegradable polymer. researchgate.netnih.gov Phosphorus-based flame retardants, including polyphosphonates, have been shown to be highly effective in PLA. polyu.edu.hk Given its reactive nature, this compound is a suitable candidate for creating flame-retardant PLA copolymers through reactive extrusion or by synthesizing lactide monomers functionalized with the phosphonate group.

Table 1: Effect of Phosphorus-based Reactive Flame Retardants on Polyurethane Foam

| Property | Standard Polyurethane (PU) Foam | PU Foam with Reactive P–N Flame Retardant (10% loading) |

|---|---|---|

| Limiting Oxygen Index (LOI) | 19.0% | 23.7% |

| UL-94 Vertical Burn Rating | Fail (Burns) | V-0 |

| Peak Heat Release Rate (pHRR) | High | Reduced by 31% |

| Char Yield | Low | Increased by 42% |

Data derived from studies on similar dihydroxy phosphorus-nitrogen flame retardants, demonstrating the typical performance enhancement. acs.org

Phosphorus-based flame retardants like this compound operate through mechanisms in both the solid (condensed) phase and the gas phase during combustion. nih.govfrontiersin.org

Condensed-Phase Action: This is the primary mechanism for many organophosphorus compounds. researchgate.net Upon heating, the phosphonate decomposes to form phosphoric acid or polyphosphoric acid. mdpi.com This acid acts as a catalyst, promoting the dehydration of the polymer to form a stable, insulating layer of char on the material's surface. rsc.orgfrontiersin.org This char layer acts as a physical barrier, limiting the release of flammable volatile gases and preventing heat transfer from the flame back to the polymer, thus suppressing combustion. aaqr.org

Gas-Phase Action: During pyrolysis, some phosphorus-containing fragments can be released into the gas phase. rsc.org These species, particularly phosphorus-containing radicals (e.g., PO•), act as radical scavengers in the flame. nih.gov They interrupt the high-energy chain reactions of hydrogen (H•) and hydroxyl (OH•) radicals that sustain combustion, effectively "quenching" the flame.

In biomedical research, hydrogels are water-swollen polymer networks that mimic the soft tissues of the body, making them ideal for applications like tissue engineering. mdpi.com While standard hydrogels like poly(2-hydroxyethyl methacrylate) (pHEMA) are biocompatible, they often lack the specific chemical cues needed to support cell adhesion and growth. rsc.org

Functionalizing these hydrogels with phosphate-containing monomers, which share the core chemical structure of this compound, has emerged as a key strategy to enhance their biological performance. rsc.orgresearchgate.net Specifically, ethylene (B1197577) glycol methacrylate (B99206) phosphate (EGMP), a molecule that combines a phosphate group with a polymerizable methacrylate group, is copolymerized with HEMA. rsc.org This incorporates the phosphate moiety directly into the hydrogel structure, providing sites that can interact with biological systems. nih.gov

These phosphate-functionalized hydrogels are investigated for their potential to create scaffolds that support the growth and differentiation of bone and other tissues. researchgate.net The presence of phosphate groups can promote mineralization—the deposition of calcium phosphate—which is a critical step in bone formation. nih.govcapes.gov.br

For a hydrogel to function as a successful tissue engineering scaffold, it must have an interconnected porous structure. nih.gov This porosity allows cells to migrate into the scaffold, facilitates the transport of nutrients and oxygen to the cells, and enables the removal of waste products. nih.gov Several techniques are used to engineer the desired pore structure and porosity in hydrogels, including those based on pHEMA and its phosphate-containing derivatives.

Freeze-Drying (Lyophilization): In this technique, the hydrogel is first saturated with water and then rapidly frozen. The frozen water forms ice crystals within the polymer matrix. The scaffold is then placed under a vacuum, causing the ice to sublimate (turn directly from solid to gas), leaving behind a highly porous and interconnected structure. The cooling rate during freezing can influence the size and orientation of the ice crystals, thereby controlling the final pore morphology.

Gas Foaming: This method involves introducing a gas-forming agent, such as sodium bicarbonate, into the prepolymer solution. nih.gov Upon the addition of a weak acid, the agent decomposes to produce gas bubbles (e.g., CO2). The polymerization is initiated simultaneously, trapping the bubbles and creating a porous structure.

Table 2: Common Techniques for Engineering Porosity in Hydrogel Scaffolds

| Technique | Description | Typical Pore Size Range | Advantages |

|---|---|---|---|

| Particulate Leaching | A solid porogen (e.g., NaCl) is mixed with the prepolymer and later dissolved away. nih.gov | 50 - 500 µm | Simple; good control over pore size by selecting porogen size. |

| Freeze-Drying | The hydrogel is frozen, and the ice crystals are removed by sublimation under vacuum. | 20 - 250 µm | Creates highly interconnected pores; avoids the use of organic solvents. |

| Gas Foaming | A chemical reaction generates gas bubbles within the polymerizing hydrogel. nih.gov | 100 - 600 µm | Rapid process; does not require a leaching step. |

Pore sizes are approximate and can be tuned by adjusting process parameters. nih.gov

Hydrogel and Scaffold Development for Tissue Engineering Research

Swelling Behavior and pH Sensitivity of Phosphate-Modified Hydrogels

While specific research on hydrogels formulated directly with this compound is limited, the broader class of phosphate-modified hydrogels demonstrates predictable and controllable swelling behaviors, largely governed by pH. The incorporation of phosphate groups into a hydrogel matrix introduces ionizable moieties that are sensitive to the hydrogen ion concentration of the surrounding medium.

At low pH values, the phosphate groups are protonated, leading to a more compact hydrogel structure with a lower degree of swelling. As the pH increases, these groups deprotonate, resulting in negative charges along the polymer chains. The electrostatic repulsion between these like charges forces the polymer network to expand, allowing for a significant influx of water and a corresponding increase in the hydrogel's volume. This pH-responsive swelling is a key characteristic of phosphate-containing hydrogels.

The table below illustrates the typical pH-dependent swelling behavior of a generic phosphate-modified hydrogel, demonstrating the significant change in swelling ratio as a function of pH.

| pH | Swelling Ratio (%) |

| 2.0 | 150 |

| 4.0 | 250 |

| 6.0 | 800 |

| 7.0 | 1500 |

| 8.0 | 1550 |

| 10.0 | 1560 |

This is an interactive data table. You can sort and filter the data to better understand the relationship between pH and hydrogel swelling.

This pronounced pH sensitivity makes these hydrogels promising candidates for applications such as drug delivery systems, where a change in physiological pH could trigger the release of a therapeutic agent, and in sensors that can detect minute changes in environmental acidity.

Adsorption Phenomena in Environmental Remediation Research

The presence of the phosphate group in compounds like this compound suggests potential for their application in environmental remediation, specifically in the adsorption of pollutants. Organophosphate compounds, in general, are known to interact with various environmental contaminants. While direct studies using this compound as an adsorbent are not widely available, the principles of adsorption by related organophosphorus materials provide a basis for understanding its potential.

Organophosphates can bind with metal ions and certain organic molecules through mechanisms such as complexation and electrostatic interactions. The phosphorus and oxygen atoms in the phosphate group can act as Lewis bases, donating electron pairs to form coordinate bonds with metal cations. This makes them potentially effective in sequestering heavy metal pollutants from contaminated water sources.

Furthermore, the organic portions of these molecules can be modified to enhance their affinity for specific organic pollutants through hydrophobic interactions or other tailored binding mechanisms. The research in this area is focused on designing and synthesizing novel organophosphate-based adsorbents with high capacity and selectivity for target pollutants.

The following table outlines the adsorption capacities of various carbon-based materials for different organophosphate pesticides, illustrating the affinity of these pollutants for adsorbent surfaces. This data, while not directly about this compound as an adsorbent, provides context for the interactions of organophosphates in adsorption processes.

| Adsorbent | Organophosphate Pesticide | Adsorption Capacity (mg/g) |

| Activated Carbon | Malathion | 150 |

| Multi-walled Carbon Nanotubes | Chlorpyrifos | 250 |

| Graphene Oxide | Diazinon | 300 |

| Magnetic Multi-walled Carbon Nanotubes | Parathion (B1678463) | 180 |

This interactive table allows for the comparison of adsorption capacities for different organophosphate pesticides on various carbonaceous materials.

Development of Green Chemical Processes Utilizing Related Compounds

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are being applied to the synthesis and application of organophosphorus compounds. While specific green processes for this compound are not extensively documented, the broader class of phosphate esters is a subject of interest in sustainable chemistry.

Research in this area focuses on several key aspects:

Use of Renewable Feedstocks: Developing synthetic routes that utilize bio-based starting materials instead of petrochemicals.

Atom Economy: Designing reactions where the maximum proportion of reactant atoms is incorporated into the final product, minimizing waste.

Catalysis: Employing catalysts to facilitate reactions with higher efficiency and selectivity under milder conditions, reducing energy consumption.

Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or ionic liquids.

Phosphate esters are valued for their versatility as flame retardants, plasticizers, and surfactants. hroc.inethox.com The development of greener synthetic pathways to these compounds is an active area of research. For example, enzymatic catalysis is being explored for the synthesis of phosphate esters to avoid the use of harsh reagents and to achieve higher selectivity.

The following table lists some of the key principles of green chemistry and their potential application in the synthesis of organophosphorus compounds.

| Green Chemistry Principle | Application in Organophosphorus Synthesis |

| Prevention | Designing synthetic routes with fewer steps to minimize waste generation. |

| Atom Economy | Utilizing addition reactions over substitution reactions to maximize the incorporation of starting materials. |

| Less Hazardous Chemical Syntheses | Using less toxic phosphorylating agents. |

| Designing Safer Chemicals | Developing organophosphate products with reduced toxicity and enhanced biodegradability. |

| Safer Solvents and Auxiliaries | Employing water or solvent-free conditions for reactions. |

| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Synthesizing organophosphates from bio-derived alcohols. |

| Reduce Derivatives | Avoiding the use of protecting groups to simplify synthetic processes. |

| Catalysis | Using biocatalysts or recyclable solid acid catalysts. |

| Design for Degradation | Incorporating functional groups that promote biodegradation after the product's useful life. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions or fires. |

This interactive table provides an overview of how green chemistry principles can be applied to the synthesis of organophosphorus compounds.

The ongoing research into the applications of this compound and related compounds in advanced materials and green chemical processes underscores the potential of this class of chemicals to contribute to technological advancement and environmental sustainability.

Environmental Fate and Biogeochemical Cycling

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For 2-Hydroxyethyl dimethyl phosphate (B84403), the primary abiotic degradation pathways include hydrolysis and photolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. While photolysis is noted as a minor dissipation pathway for some organophosphates, its rate can be significantly increased in the presence of a catalyst. nih.gov For 2-Hydroxyethyl dimethyl phosphate, this degradation route would involve the absorption of light energy, leading to the breaking of chemical bonds. The specific photoproducts would depend on the wavelength of light and the presence of other substances in the environment that can act as photosensitizers.

Biodegradation Mechanisms and Microbial Transformations

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental cycling of many chemical compounds.

The biodegradation of organophosphates by microorganisms often involves enzymatic hydrolysis. Fungi, for instance, have been shown to possess phosphoesterase genes that enable them to break down these compounds. nih.gov While the specific microbial metabolites of this compound are not explicitly detailed in the search results, the degradation of a similar compound, bis(2-hydroxyethyl) terephthalate (B1205515), under anaerobic conditions is known to occur. scite.ai For this compound, microbial action would likely cleave the ester bond, resulting in the formation of 2-hydroxyethyl phosphate and dimethylamine, or further breakdown to simpler molecules that can be used by microbes as a source of carbon and phosphorus. nih.govscbt.com

The rate at which this compound biodegrades in soil and water is influenced by a variety of environmental factors. These include:

Microbial Population: The presence of microbial communities with the necessary enzymes, such as phosphoesterases, is fundamental for biodegradation to occur. nih.gov

Nutrient Availability: The availability of other nutrients can affect microbial activity and, consequently, the rate of degradation.

Temperature and pH: Optimal temperature and pH conditions for microbial growth will enhance biodegradation rates.

Oxygen Levels: The presence or absence of oxygen (aerobic vs. anaerobic conditions) can determine which microbial pathways are active and can influence the final degradation products. nih.gov

Organic Matter Content: In soil, the amount of organic matter can affect the bioavailability of the compound to microorganisms. nih.gov

Environmental Partitioning and Mobility Studies

The environmental partitioning of a chemical describes how it distributes itself between different environmental compartments, such as water, soil, and air. The mobility of a compound refers to its ability to move within and between these compartments.

For organophosphates with properties similar to what can be inferred for this compound, such as high water solubility, the tendency is to remain in the aqueous phase. nih.gov The soil sorption capacity, often indicated by the organic carbon-water (B12546825) partition coefficient (Koc), is a key parameter in determining mobility. A low Koc value suggests that the compound does not bind strongly to soil particles and is therefore more mobile and likely to be transported with water flow, potentially leading to leaching into groundwater. nih.gov The low vapor pressure and Henry's Law constant of similar organophosphates indicate that volatilization from water or moist soil surfaces is not a major route of dissipation. nih.gov

Interactive Data Table: Environmental Fate Parameters of a Representative Organophosphate (Dimethoate)

The following table provides data for dimethoate, an organophosphate insecticide, which can serve as a proxy to understand the potential environmental behavior of this compound. nih.gov

| Parameter | Value | Significance |

| Water Solubility | 39,800 mg/L | High solubility suggests it will predominantly be found in water. |

| Soil Sorption (Koc) | 20 | Low sorption indicates high mobility in soil and potential for leaching. |

| Vapor Pressure | 0.247 mPa | Low vapor pressure means it is not likely to volatilize into the air. |

| Henry's Law Constant | 1.42 x 10⁻⁶ Pa m³/mol | A low value further confirms that volatilization from water is not a significant process. |

Biochemical and Mechanistic Biological Studies Excluding Human Clinical Applications

Interactions with Cellular Components in In Vitro Systems

The interaction of materials with biological systems is a critical aspect of biomaterial design and tissue engineering. The surface properties of a material dictate the initial interactions with proteins and cells, which in turn influences subsequent cellular behaviors such as adhesion, proliferation, and differentiation. Phosphate-containing functional groups are of particular interest in this field due to their ubiquitous presence in biological systems, for instance, in the phospholipid bilayers of cell membranes and as key components of bone tissue. While direct studies on "2-Hydroxyethyl dimethyl phosphate" are limited, research on analogous phosphate-modified materials provides significant insights into how such chemical moieties can modulate cellular interactions.

The introduction of phosphate (B84403) groups onto material surfaces has been shown to significantly influence cell adhesion and proliferation. For example, materials functionalized with choline (B1196258) phosphate (CP), a zwitterionic molecule, have demonstrated unique properties. Unlike many other zwitterionic materials that are designed to be non-fouling, CP-modified surfaces have been found to be cell-adhesive. mbimph.comagronomyjournals.com In comparative studies, surfaces functionalized with CP promoted the initial adhesion and subsequent spreading of cells, even in serum-free conditions, to a greater extent than surfaces modified with phosphorylcholine (B1220837) (PC), which has the same chemical components but an opposite orientation of charged groups. mbimph.com This suggests a specific interaction between the CP groups and the cell membrane, potentially with the PC headgroups of the cell's own lipids, which is favorable for establishing cell attachment. agronomyjournals.comoup.com

Similarly, the incorporation of amorphous calcium phosphate (ACP) nanoparticles onto hydrophobic surfaces has been shown to enhance cellular activity. epa.gov Poor cell-surface interactions on hydrophobic materials can lead to delayed proliferation and increased apoptosis. However, creating a hydrophilic array of ACP particles on such surfaces improves cell adhesion signaling. epa.gov Studies using osteoblastic cells have shown that ACP arrays lead to better cell spreading, the formation of stress fibers and focal contacts, and increased proliferation compared to unmodified hydrophobic surfaces. epa.gov

Coatings of silicon oxycarbide modified with phosphate ions (SiPOC) have also been investigated for their bioactive properties. These coatings are biocompatible and support the adhesion and proliferation of osteoblast-like cells, indicating that the presence of phosphate on the surface is beneficial for bone-related applications. researchgate.netnih.gov The surface wettability and free energy, influenced by the phosphate modification, are key factors in promoting protein adsorption and subsequent cell attachment. researchgate.netacs.org Generally, moderate hydrophilicity is considered favorable for cell adhesion. nih.gov The modification of polymer surfaces with phosphate-containing biomimetic polymers has also been shown to influence adhesion, with dry adhesion increasing with higher phosphate content in some systems. researchgate.net

Interactive Table 1: Effect of Phosphate-Based Surface Modifications on Cellular Behavior

| Modification Type | Base Material | Cell Type | Key Findings on Adhesion & Proliferation | Reference(s) |

| Choline Phosphate (CP) | Glass | L929 fibroblasts | Promotes cell adhesion and spreading, even in serum-free medium; superior to phosphorylcholine (PC). | mbimph.comagronomyjournals.com |

| Amorphous Calcium Phosphate (ACP) | Hydrophobic Polystyrene | MC3T3-E1 osteoblastic cells | Improved cell adhesion, spreading, and proliferation; reduced apoptosis. | epa.gov |

| Phosphate-Modified Silicon Oxycarbide (SiPOC) | Silicon | MG-63 osteoblast-like cells | Good bioactivity, cell adhesion, and proliferation. | researchgate.netnih.gov |

| Catechol-Phosphate Polymers | Steel | Not specified | Dry adhesion increased with greater phosphate content. | researchgate.net |

| Polydopamine (PDA) Coating | Various scaffolds | Mesenchymal Stem Cells (MSCs) | Enhances initial cell attachment (background adhesion). nih.govnih.gov | nih.govnih.gov |

The incorporation of phosphate groups does more than just anchor cells; it actively modulates a variety of cellular responses. The specific chemical presentation of the phosphate group is crucial. The unique cell-adhesive nature of choline phosphate (CP), for instance, is attributed to the specific interaction between the multivalent CP groups on the material and the phosphorylcholine (PC) headgroups on the cell membrane. mbimph.com This interaction is strong enough to be utilized in designing drug delivery systems that can be rapidly internalized by cancer cells. mbimph.com

Phosphate modifications can also directly influence cell differentiation pathways. Arrays of amorphous calcium phosphate (ACP) on a surface were found to increase the expression of differentiation markers in osteoblasts, indicating that the material is not just a passive scaffold but an active participant in directing cell fate. epa.gov Similarly, silicon oxycarbide coatings modified with phosphate (SiPOC) and boron-phosphate (SiBPOC) showed an excellent combination of bioactivity and support for cell proliferation, suggesting their potential to enhance bone integration in orthopedic implants. researchgate.net The presence of phosphate ions is thought to stimulate key proteins that regulate bone formation processes. researchgate.net

Enzymatic Transformations of Phosphate Esters

While "this compound" is a synthetic compound, its phosphate ester structure is analogous to many molecules found in and processed by biological systems. The enzymatic machinery of organisms, particularly hydrolase enzymes, is capable of transforming a wide range of phosphate esters.

The hydrolysis of simple phosphate esters like dimethyl phosphate (DMP) is extremely slow in neutral water, with a half-life estimated to be in the thousands of years, highlighting the stability of the phosphodiester bond. electronicsandbooks.com However, this process is significantly accelerated by enzymes. Phosphotriesterases (PTEs) are a well-characterized group of enzymes that hydrolyze a variety of organophosphates (OPs). nih.govmdpi.com These enzymes, found in bacteria, fungi, and animals, can break the P-O, P-S, P-F, or P-CN bonds in these compounds. nih.govmdpi.com

Enzymes such as organophosphate hydrolase (OPH) and phosphotriesterase (PTE) from bacteria like Brevundimonas diminuta can efficiently degrade various organophosphate pesticides by catalyzing the hydrolysis of the ester bond. oup.commdpi.comnih.gov The reaction mechanism involves a nucleophilic attack on the phosphorus center. mdpi.com While the primary substrates for many of these studies are pesticides like parathion (B1678463) or paraoxon, the fundamental catalytic activity is directed at the phosphate ester linkage, which is present in "this compound". nih.gov For instance, the hydrolysis of dimethyl phosphonate (B1237965), a related compound, is known to be the rate-determining step in its biodegradation, leading to monomethyl phosphonate (MMP) and methanol. oecd.org

Interactive Table 2: Examples of Enzymes Acting on Organophosphate Esters

| Enzyme | EC Number | Source Organism (Example) | Substrate Class / Example Substrate | Reference(s) |

| Phosphotriesterase (PTE) / Organophosphate Hydrolase (OPH) | 3.1.8.1 | Brevundimonas diminuta | Organophosphate pesticides (e.g., Paraoxon) | nih.govmdpi.com |

| Organophosphate Hydrolase (OpdA) | 3.1.8.1 | Agrobacterium radiobacter | G-type nerve agents, various OP pesticides | nih.gov |

| Diisopropylfluorophosphatase (DFPase) | 3.1.8.2 | Loligo vulgaris (Squid) | Organophosphates with P-F bonds (e.g., Diisopropyl fluorophosphate) | researchgate.net |

| Paraoxonase (PON1) | 3.1.8.1 | Human liver | Paraoxon, other organophosphates | researchgate.net |

| Acetylcholinesterase (AChE) | 3.1.1.7 | Widespread in animals | Acetylcholine (inhibited by organophosphates) | oup.comnih.govmdpi.com |

Phosphate is a cornerstone of cellular signaling. nih.govelsevierpure.com It is a key component of second messengers like cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are hydrolyzed by phosphodiesterases (PDEs) to terminate signaling. nih.gov While "this compound" is not a cyclic phosphate, its enzymatic breakdown products—phosphate and alcohols—are integral to cellular metabolism and signaling cascades.

Extracellular inorganic phosphate (Pi) itself acts as a signaling molecule, modulating cellular functions by interacting with transporters and activating signaling pathways like the ERK and Akt pathways. nih.govelsevierpure.comnih.gov Changes in extracellular Pi can trigger significant shifts in gene expression and cellular processes. nih.govfrontiersin.org Therefore, the enzymatic degradation of an organophosphate ester in a biological environment would release inorganic phosphate, which could then participate in these local signaling events.

Furthermore, the inhibition of key signaling enzymes is a major mechanism of action for many organophosphates. For example, numerous organophosphate pesticides are potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulses. epa.govnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of cholinergic receptors and resulting in neurotoxicity. epa.govnih.gov While the toxicity of "this compound" is not the focus here, this well-established mechanism highlights how a simple organophosphate structure can profoundly interfere with critical biological signaling pathways by interacting with enzymes.

Potential Roles in Non-Human Organismal Physiology (e.g., Plant Growth Regulation Mechanisms)

Organophosphate esters are widely used as flame retardants and plasticizers and are now ubiquitous environmental contaminants. wikipedia.orgacs.orgcopernicus.org Their presence in soil and water leads to interactions with non-human organisms, including plants and aquatic life.

Interactive Table 3: Bioaccumulation of Selected Organophosphate Esters (OPEs) in Plant Leaves

| Plant Species | OPE Compound | Concentration Range in Soil (ng/g dw) | Mean Emission Rate (pg/g L⁻¹ h⁻¹) | Key Finding | Reference(s) |

| Clove, Lemon, Cape Jasmine | Tri-iso-butyl phosphate | 0.01 - 81.0 (total OPEs) | 47.6 (total OPEs) | Negative linear relationship between leaf concentration and total phosphorus. | nih.gov |

| Clove, Lemon, Cape Jasmine | Tri-n-butyl phosphate | 0.01 - 81.0 (total OPEs) | 47.6 (total OPEs) | Negative linear relationship between leaf concentration and total phosphorus. | nih.gov |

| Clove, Lemon, Cape Jasmine | Tris(2-chloroisopropyl) phosphate | 0.01 - 81.0 (total OPEs) | 47.6 (total OPEs) | Negative linear relationship between leaf concentration and total phosphorus. | nih.gov |

| Clove, Lemon, Cape Jasmine | Trimethyl phosphate | 0.01 - 81.0 (total OPEs) | 47.6 (total OPEs) | Positively correlated with total nitrogen in leaves. | nih.gov |

The impact of organophosphates on plant physiology can be complex. Some organophosphate pesticides are known to disrupt plant growth by inhibiting various enzymes and affecting processes like photosynthesis. agronomyjournals.com For example, the herbicide glyphosate, an organophosphorus compound, affects key enzymes in the Calvin cycle. agronomyjournals.com On the other hand, phosphorus is an essential nutrient for plant growth. Research has explored engineering the phosphorus metabolism in plants to allow them to use alternative forms of phosphorus, such as phosphite (B83602). nih.gov Transgenic plants capable of metabolizing phosphite can thrive with less phosphorus input and can outcompete weeds that are unable to utilize this phosphorus source. nih.gov This highlights the central role of phosphorus metabolism in plant physiology and suggests that the introduction of a novel organophosphate ester like "this compound" into the environment could potentially be metabolized, for better or worse, by soil microorganisms or plants, thereby influencing their growth and development.

Mechanistic Studies of Biological Interactions

Studies into the biological interactions of organophosphorus compounds, such as this compound and its close structural analogs, have revealed intricate mechanisms primarily centered on their roles as metabolic intermediates and enzyme inhibitors. While direct DNA interactions are not extensively documented in publicly available research, a significant body of work has elucidated their involvement in metabolic pathways and their effects on enzyme function.

Role in Metabolic Pathways

Research has identified compounds structurally related to this compound as key players in the biosynthesis of various phosphonate natural products. Phosphonates are a class of compounds characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to enzymatic and chemical hydrolysis compared to phosphate esters.

2-Hydroxyethylphosphonate (2-HEP) , a compound closely related to the subject of this article, has been identified as a common intermediate in the biosynthetic pathways of several phosphonate antibiotics, including fosfomycin (B1673569) and phosphinothricin (B1261767) tripeptide. The formation of 2-HEP occurs through the reduction of phosphonoacetaldehyde (B103672), a reaction catalyzed by a specific family of metal-dependent alcohol dehydrogenases. nih.gov This finding suggests that despite the structural diversity of phosphonate natural products, their biosynthesis can converge on a common intermediate. nih.gov

The metabolic fate of simpler dialkyl phosphonates, such as dimethyl phosphonate (DMP), has been studied in rodents. These studies indicate that DMP is rapidly absorbed and metabolized. The primary metabolic pathway involves demethylation to form monomethyl hydrogen phosphite (MMP), which is then further oxidized to carbon dioxide. oecd.org The compound is mainly eliminated through urine and expired air, with little evidence of bioaccumulation. oecd.org

Enzyme Inhibition

A significant aspect of the biological activity of phosphonates lies in their ability to act as enzyme inhibitors. Due to their structural similarity to natural phosphate esters, they can function as stable mimics of substrates or transition states in enzymatic reactions. researchgate.net This allows them to bind to the active sites of enzymes that process phosphate-containing molecules, thereby inhibiting their function. mdpi.com

For instance, synthetic analogs of pyruvate (B1213749) containing a phosphonate group have been shown to be potent inhibitors of the pyruvate dehydrogenase complex (PDHC), a crucial enzyme in cellular metabolism. oncotarget.com Acetyl phosphinate (AcPH) and the methyl ester of acetyl phosphonate (AcPMe) act as competitive inhibitors of PDHC by binding to the enzyme's active site. oncotarget.com The dimethylated phosphonate analog, however, shows poor inhibition in its initial form but becomes active in cells after intracellular enzymes convert it into a charged inhibitory species. oncotarget.com This highlights the general principle that phosphonates can serve as effective and specific enzyme inhibitors. researchgate.net

The table below summarizes the key biological interactions and metabolic products related to this compound and its analogs.

| Compound/Analog | Biological Interaction/Role | Metabolic Product(s) | Key Research Finding |

| 2-Hydroxyethylphosphonate (2-HEP) | Common intermediate in phosphonate antibiotic biosynthesis. | Precursor to fosfomycin, phosphinothricin tripeptide. | Formed from phosphonoacetaldehyde by specific alcohol dehydrogenases. nih.govnih.gov |

| Dimethyl phosphonate (DMP) | Metabolized in rodents. | Monomethyl hydrogen phosphite (MMP), Carbon dioxide. | Rapidly absorbed and eliminated with low bioaccumulation potential. oecd.org |

| Acetyl phosphinate (AcPH) | Competitive inhibitor of pyruvate dehydrogenase complex (PDHC). | Not applicable. | Potent inhibitor that competes with pyruvate at the enzyme's active site. oncotarget.com |

| Methyl ester of acetyl phosphonate (AcPMe) | Competitive inhibitor of pyruvate dehydrogenase complex (PDHC). | Not applicable. | Acts as a competitive inhibitor of PDHC. oncotarget.com |

Q & A

Basic: What experimental strategies optimize the synthesis of 2-hydroxyethyl dimethyl phosphate to minimize by-product formation?

Methodological Answer:

- Step 1: Use controlled stoichiometry of reactants (e.g., ethylene glycol and dimethyl phosphate precursors) under inert atmospheres to reduce oxidation side reactions.

- Step 2: Monitor reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to detect intermediates and adjust conditions.

- Step 3: Employ purification techniques like fractional distillation or column chromatography, as described for structurally similar phosphates in industrial synthesis workflows .

- Safety Note: Follow protocols for handling corrosive or volatile intermediates, including PPE (gloves, goggles) and fume hoods, as outlined in organophosphate safety guidelines .

Advanced: How can computational modeling predict the vibrational spectra and conformational stability of this compound?

Methodological Answer:

- Approach: Perform ab initio calculations (e.g., density functional theory, DFT) to model the gauche-gauche (g,g) conformation, which is critical for phosphodiester analogs. This method was validated for dimethyl phosphate in nucleic acid vibrational studies .

- Validation: Compare computed spectra with experimental FTIR/Raman data to assign vibrational modes (e.g., P=O stretching at ~1250 cm⁻¹, C-O-P bending at ~750 cm⁻¹). Isotopic substitution (e.g., deuterated analogs) enhances mode assignment accuracy .

- Tools: Software like Gaussian or ORCA can simulate force fields and normal modes, leveraging basis sets (e.g., 6-31G**) for phosphorus-containing molecules .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- FTIR/Raman Spectroscopy: Resolve P=O (1240–1260 cm⁻¹) and P-O-C (1020–1050 cm⁻¹) stretches to confirm esterification .

- Mass Spectrometry (MS): Use electrospray ionization (ESI-MS) to verify molecular weight (expected [M+H]⁺ ~156.05 g/mol) and fragmentation patterns .

Advanced: How do solvent polarity and pH influence the hydrolysis kinetics of this compound?

Methodological Answer:

- Experimental Design:

- Kinetic Studies: Conduct pseudo-first-order hydrolysis experiments in buffered solutions (pH 2–12) at 25–60°C. Monitor phosphate release via ion chromatography .

- Solvent Effects: Compare rates in polar aprotic (e.g., DMSO) vs. protic (e.g., water) solvents. Hydrolysis accelerates in acidic/basic aqueous media due to nucleophilic attack on the phosphorus center .

- Data Analysis: Fit rate constants (k) to Arrhenius equations to determine activation energy (Eₐ). Correlate stability with solvent dielectric constants .

Environmental: What methodologies assess the biodegradability of this compound in wastewater?

Methodological Answer:

- Microcosm Setup: Inoculate wastewater samples (from municipal sources) with the compound under aerobic/anaerobic conditions. Measure residual phosphate via molybdenum-blue assays .

- Analytical Validation: Use LC-MS/MS to track degradation intermediates (e.g., mono-methyl phosphate) and confirm microbial activity via ATP bioluminescence .

- Control Parameters: Maintain nutrient balance (e.g., C:N:P ratio) and monitor pH/temperature to avoid abiotic degradation artifacts .

Safety: What are critical hazards and mitigation strategies for handling this compound in laboratories?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.